Fmoc-l-cys-oh h2o

Übersicht

Beschreibung

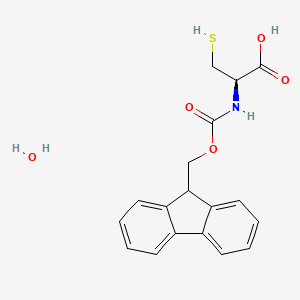

The compound (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-sulfanylpropanoic acid hydrate, commonly known as Fmoc-l-cysteine hydrate, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group that can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-l-cysteine hydrate typically involves the protection of the amino and thiol groups of cysteine. The process begins with the reaction of cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction results in the formation of Fmoc-l-cysteine. The compound is then crystallized from water to obtain Fmoc-l-cysteine hydrate.

Industrial Production Methods

In industrial settings, the production of Fmoc-l-cysteine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-l-cysteine hydrate undergoes several types of chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the cysteine residue.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of cystine through disulfide bond formation.

Reduction: Regeneration of the free thiol group.

Substitution: Removal of the Fmoc group to yield free cysteine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-Cys-OH·H2O is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protection allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides with high purity and yield.

In pharmaceutical research, Fmoc-L-Cys-OH·H2O enhances the stability and bioavailability of drug candidates. Its thiol group can be utilized for conjugation with various therapeutic agents, improving their pharmacokinetic properties.

Case Study:

A study demonstrated that modifying a peptide drug with Fmoc-L-Cys-OH·H2O resulted in a significant increase in its half-life and therapeutic efficacy in vivo models . This modification is crucial for developing targeted therapies that require prolonged circulation times.

Bioconjugation

The compound is widely used in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other compounds. This application is essential for creating targeted drug delivery systems and diagnostic tools.

Applications:

- Targeted Drug Delivery : By attaching drugs to antibodies or other targeting molecules through Fmoc-L-Cys-OH·H2O, researchers can enhance the specificity of treatments, reducing side effects.

- Diagnostics : Its ability to form stable conjugates allows for the development of sensitive detection methods for biomarkers in clinical diagnostics .

Protein Engineering

Fmoc-L-Cys-OH·H2O is instrumental in protein engineering, particularly for introducing thiol groups into proteins. This modification is vital for studying protein interactions and functions.

Insights:

- Thiol Group Introduction : The incorporation of thiol groups enables researchers to explore disulfide bond formation, which is critical for protein folding and stability .

- Functional Studies : Proteins engineered with thiol modifications can be used to investigate redox reactions and other biochemical pathways.

Antioxidant Research

Research on Fmoc-L-Cys-OH·H2O has also focused on its antioxidant properties. The compound plays a role in cellular protection against oxidative stress, making it a subject of interest in studies related to aging and disease prevention.

Research Findings:

Studies have shown that Fmoc-L-Cys-OH·H2O can scavenge free radicals effectively, contributing to cellular defense mechanisms . This property opens avenues for its application in nutraceuticals aimed at enhancing healthspan.

Wirkmechanismus

The primary function of Fmoc-l-cysteine hydrate is to protect the thiol group of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions involving the thiol group, ensuring the correct sequence of amino acids in the peptide chain. The Fmoc group is removed under basic conditions, allowing the thiol group to participate in subsequent reactions, such as disulfide bond formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-l-cysteine: Similar to Fmoc-l-cysteine hydrate but without the water molecule.

Fmoc-l-cysteine methyl ester: A derivative where the carboxyl group is esterified.

Fmoc-l-cysteine tert-butyl ester: Another esterified derivative with a tert-butyl group.

Uniqueness

Fmoc-l-cysteine hydrate is unique due to its hydrated form, which can influence its solubility and reactivity. The presence of the water molecule can affect the crystallization process and the overall stability of the compound.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZQQLXIOBNTOL-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.